Stereochemical Purity Enabled by Defined (2S,5R) Configuration vs. Racemic Intermediate
The compound's defined (2S,5R) stereochemistry is essential for producing single-enantiomer carboxamide derivatives. In contrast, the racemic intermediate 2-chloro-4-[(2R,5S)-2,5-dimethyl-1-piperazinyl]benzonitrile (CAS 262295-60-3) generates a 1:1 mixture of diastereomers upon reaction with chiral carbamoylating agents, requiring additional chiral resolution steps [1]. The patent explicitly designates the trans-2,5-dimethylpiperazine core as the pharmacophoric scaffold for AR antagonism [2].
| Evidence Dimension | Stereochemical configuration and downstream diastereomeric purity |
|---|---|
| Target Compound Data | Single enantiomer: (2S,5R)-2-chloro-4-(2,5-dimethylpiperazin-1-yl)benzonitrile (CAS 648423-68-1) |
| Comparator Or Baseline | Racemic mixture: 2-chloro-4-[(2R,5S)-2,5-dimethyl-1-piperazinyl]benzonitrile, rel- (CAS 262295-60-3) |
| Quantified Difference | The chiral starting material yields a single diastereomeric product, whereas the racemic starting material yields a 1:1 diastereomeric mixture that requires separation [1]. |
| Conditions | Synthetic coupling with chiral carbamoyl chlorides in the presence of a base (e.g., DIPEA) in dichloromethane at 0–25 °C [1]. |
Why This Matters
Procurement of the stereochemically defined (2S,5R) enantiomer eliminates the need for costly and time-consuming chiral chromatographic separation, reducing synthetic step count and improving overall yield consistency.
- [1] Fotsch, C.H., et al. Antagonist for Mutant Androgen Receptor. US Patent US20130197009A1, 2013. View Source
- [2] Furutani, T., et al. N-Phenyl-(2R,5S)Dimethylpiperazine Derivative. US Patent US20080214543A1, 2008. View Source
